2-Methyl-4-(pyrrolidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine
Overview
Description
2-Methyl-4-(pyrrolidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by its complex structure, which includes a pyrrolidine ring, a piperazine ring, and a trimethylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pyrrolidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyrimidine core.
Attachment of the Piperazine Ring: The piperazine ring is attached through a similar nucleophilic substitution reaction, using a piperazine derivative.
Addition of the Trimethylbenzenesulfonyl Group: The final step involves the sulfonylation of the piperazine ring with 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(pyrrolidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the pyrimidine, pyrrolidine, or piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, aryl halides, bases like sodium hydroxide, and solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methyl-4-(pyrrolidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Pharmacology: The compound is used to investigate its interactions with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.
Chemical Biology: Researchers use this compound to study cellular processes and pathways, providing insights into its mechanism of action.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(pyrrolidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and effect on cellular functions are essential to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(pyrrolidin-1-YL)-6-(piperazin-1-YL)pyrimidine: Lacks the trimethylbenzenesulfonyl group, which may affect its biological activity and selectivity.
4-(Pyrrolidin-1-YL)-6-(piperazin-1-YL)pyrimidine: Lacks the methyl group at the 2-position, potentially altering its chemical properties and reactivity.
2-Methyl-4-(pyrrolidin-1-YL)-6-(4-methylpiperazin-1-YL)pyrimidine: Contains a methyl group on the piperazine ring, which may influence its pharmacological profile.
Uniqueness
The presence of the 2,4,5-trimethylbenzenesulfonyl group in 2-Methyl-4-(pyrrolidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine distinguishes it from similar compounds. This group can enhance the compound’s lipophilicity, stability, and binding affinity to specific targets, making it a unique candidate for further research and development.
Properties
IUPAC Name |
2-methyl-4-pyrrolidin-1-yl-6-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O2S/c1-16-13-18(3)20(14-17(16)2)30(28,29)27-11-9-26(10-12-27)22-15-21(23-19(4)24-22)25-7-5-6-8-25/h13-15H,5-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKDOQMQRRJZMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4CCCC4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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